molecular formula C20H21NO4 B009281 Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester CAS No. 102585-03-5

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester

Cat. No.: B009281
CAS No.: 102585-03-5
M. Wt: 339.4 g/mol
InChI Key: XWNYLOBIJMEALR-UHFFFAOYSA-N
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Description

It is primarily used in the treatment of migraines due to its ability to inhibit both L-type and T-type calcium channels . This compound has shown promise in various scientific research applications, particularly in the fields of neurology and ophthalmology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KB-2796 involves the preparation of a stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution to achieve the desired concentration . The compound is typically stored at -80°C to maintain its stability. The preparation method includes dissolving the drug in DMSO to create a mother liquor, which is then further diluted in culture medium for use in experiments .

Industrial Production Methods: Industrial production of KB-2796 involves large-scale synthesis using similar methods as described above. The compound is produced in bulk and undergoes rigorous quality control to ensure its purity and efficacy. The final product is often stored in powder form at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: KB-2796 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a calcium channel blocker.

Common Reagents and Conditions: Common reagents used in the reactions involving KB-2796 include glutamate, N-methyl-D-aspartate, and kainate. The compound is often tested in vitro using cultured retinal neurons and in vivo using animal models .

Major Products Formed: The major products formed from the reactions involving KB-2796 include reduced neurotoxicity and increased blood flow in the retina and optic nerve head . These effects are crucial for its therapeutic applications in treating migraines and other neurological conditions.

Properties

CAS No.

102585-03-5

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate

InChI

InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3

InChI Key

XWNYLOBIJMEALR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Canonical SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

102585-03-5

Synonyms

tricyclopinate

Origin of Product

United States

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